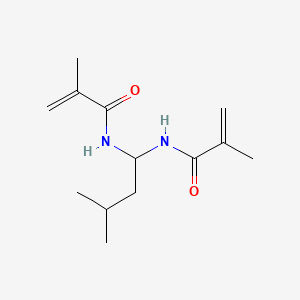
N,N'-(3-Methylbutylidene)bismethacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(3-Methylbutylidene)bismethacrylamide: is a chemical compound with the molecular formula C₁₃H₂₂N₂O₂. It is known for its unique structure, which includes a 3-methylbutylidene group linked to two methacrylamide units. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N,N’-(3-Methylbutylidene)bismethacrylamide typically involves the reaction of 3-methylbutylidene with methacrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: : In industrial settings, the production of N,N’-(3-Methylbutylidene)bismethacrylamide is scaled up using large reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process .
化学反应分析
Types of Reactions: : N,N’-(3-Methylbutylidene)bismethacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms .
科学研究应用
Chemistry: : N,N’-(3-Methylbutylidene)bismethacrylamide is used as a building block in the synthesis of complex organic molecules.
Biology: : In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, enabling the study of biochemical pathways and molecular mechanisms .
Medicine: : N,N’-(3-Methylbutylidene)bismethacrylamide is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs or as a tool for drug delivery systems .
Industry: : In industrial applications, this compound is used in the production of polymers and coatings. Its ability to undergo polymerization makes it valuable in the creation of high-performance materials .
作用机制
The mechanism by which N,N’-(3-Methylbutylidene)bismethacrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
N,N’-Methylenebismethacrylamide: Similar in structure but with a methylene group instead of a 3-methylbutylidene group.
N,N’-Ethylenebismethacrylamide: Contains an ethylene group instead of a 3-methylbutylidene group.
N,N’-Propylenebismethacrylamide: Features a propylene group in place of the 3-methylbutylidene group.
Uniqueness: : N,N’-(3-Methylbutylidene)bismethacrylamide is unique due to its 3-methylbutylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
98088-95-0 |
|---|---|
分子式 |
C13H22N2O2 |
分子量 |
238.33 g/mol |
IUPAC 名称 |
2-methyl-N-[3-methyl-1-(2-methylprop-2-enoylamino)butyl]prop-2-enamide |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)7-11(14-12(16)9(3)4)15-13(17)10(5)6/h8,11H,3,5,7H2,1-2,4,6H3,(H,14,16)(H,15,17) |
InChI 键 |
WMCQRSRSFMERMW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(NC(=O)C(=C)C)NC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



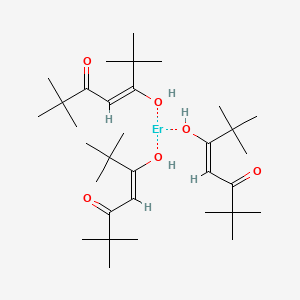

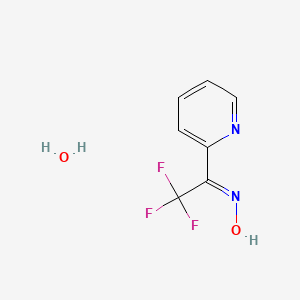
![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
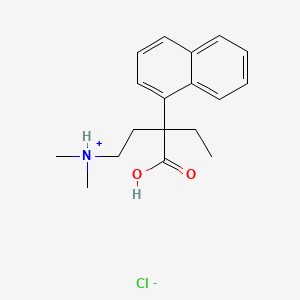
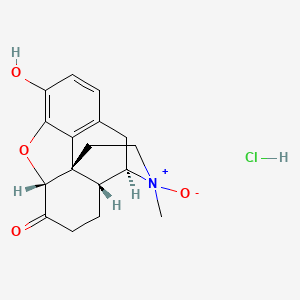

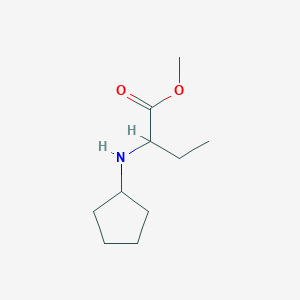
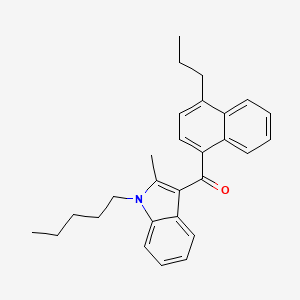
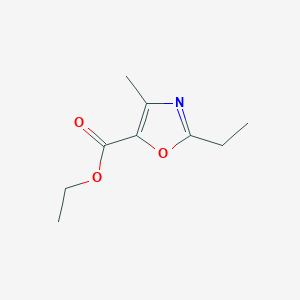
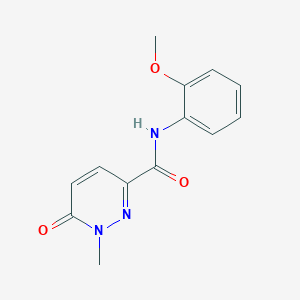
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
